molecular formula C11H19NO5 B1457175 N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester CAS No. 851726-48-2

N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester

Cat. No. B1457175
M. Wt: 245.27 g/mol
InChI Key: WMQSRLPZDWIPHI-UHFFFAOYSA-N
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Patent
US07435735B2

Procedure details

To a cold (0° C.) solution of methylamine in ethanol (400 mL; 33% wt), ethyl acrylate (39.7 g, 0.397 mol) was added over a period of 20 minutes. The reaction mixture was stirred at 0° C. for 2 hours, and concentrated under vacuum. The crude product was used without further purification. The above crude product (21.8 g, 0.166 mol), diisopropylethylamine (28.9 mL, 0.166 mol), and 4-(N,N-dimethylamino)pyridine (2 g, 16 mmol) was dissolved in dichloromethane (300 mL) and cooled to 0° C. The mixture was treated with ethyl 3-chloro-3-oxopropionate (21.3 mL, 0.166 mol) and stirred at 0° C. for one hour. The mixture was allowed to warm up to room temperature and stirred overnight. The reaction mixture was partitioned with aq HCl (400 mL, 1M). The organic extract was washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to provide the title compound as yellow oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
39.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
21.8 g
Type
reactant
Reaction Step Two
Quantity
28.9 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
21.3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN.[C:3]([O:7][CH2:8][CH3:9])(=[O:6])[CH:4]=[CH2:5].[CH:10]([N:13](C(C)C)CC)(C)C.Cl[C:20](=[O:27])[CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23]>C(O)C.CN(C1C=CN=CC=1)C.ClCCl>[CH2:8]([O:7][C:3](=[O:6])[CH2:4][CH2:5][N:13]([C:20](=[O:27])[CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
39.7 g
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
crude product
Quantity
21.8 g
Type
reactant
Smiles
Name
Quantity
28.9 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
2 g
Type
catalyst
Smiles
CN(C)C1=CC=NC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
21.3 mL
Type
reactant
Smiles
ClC(CC(=O)OCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was used without further purification
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
STIRRING
Type
STIRRING
Details
stirred at 0° C. for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned with aq HCl (400 mL, 1M)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(CCN(C)C(CC(=O)OCC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.